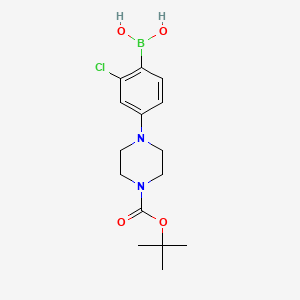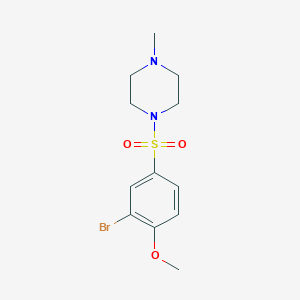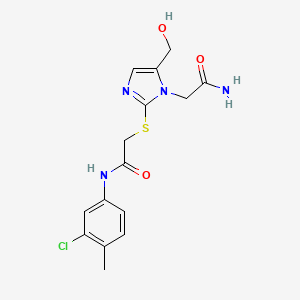
(4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-chlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 457613-78-4 and a molecular weight of 306.17 . It is a solid substance stored in an inert atmosphere at 2-8°C .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.17 . It is a solid substance stored in an inert atmosphere at 2-8°C . The compound has a density of 1.21±0.1 g/cm3, a melting point of 187-189 °C, and a boiling point of 487.4±55.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
One key application of (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-chlorophenyl)boronic acid in scientific research is in the field of synthesis techniques. Kerrigan et al. (1998) demonstrated the use of N-tert-butoxycarbonylpiperazine in palladium-catalysed aromatic amination reactions to synthesize arylpiperazines, highlighting its role in creating complex organic compounds (Kerrigan, Martin, & Thomas, 1998). Similarly, Jiang et al. (2005) used this compound in the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, a process important for developing novel ligands for receptors (Jiang, Chen, Marinkovic, Tran, Chen, Arellano, White, & Tucci, 2005).
Creation of Piperazinones and Benzopiperazinones
Petasis and Patel (2000) explored the reaction of various boronic acids with 1,2-diamines, including compounds related to (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-chlorophenyl)boronic acid, to produce piperazinones and benzopiperazinones. This showcases its utility in the synthesis of heterocyclic compounds (Petasis & Patel, 2000).
Formation of Bifunctional Tetraaza Macrocycles
McMurry et al. (1992) demonstrated the synthesis of bifunctional tetraaza macrocycles using BOC-protected amino disuccinimido esters, including tert-butoxycarbonyl derivatives. This work is significant in the field of macrocyclic chemistry, which has applications in material science and pharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Development of Novel Dendritic Structures
In 2019, Sacalis et al. reported the synthesis of novel dendritic structures using 4-amino-1-(tert-butoxycarbonyl)piperidine, indicating the role of tert-butoxycarbonyl derivatives in creating complex molecular architectures for potential applications in nanotechnology and materials science (Sacalis, Morar, Lameiras, Lupan, Silaghi-Dumitrescu, Bende, Katona, Porumb, Harakat, Gál, & Darabantu, 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[2-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-12(16(21)22)13(17)10-11/h4-5,10,21-22H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULTQKYFIKEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)
![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)

![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)
![Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate](/img/structure/B2661743.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)
![2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2661745.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)

